4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide
Description
4-((4-Fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide is a synthetic organic compound featuring a naphtho[1,2-d]thiazole core linked to a 4-fluorophenylsulfonyl group via a butanamide bridge. This structure combines a heterocyclic aromatic system (naphthothiazole) with a sulfonamide moiety, which is frequently associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . The fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonyl group may contribute to hydrogen-bonding interactions in biological targets .
Synthetic routes for analogous compounds often involve nucleophilic substitution, cyclization, or coupling reactions. For example, hydrazinecarbothioamides and triazole derivatives are synthesized via Friedel-Crafts reactions, followed by alkylation or tautomerization steps, as described in . The naphthothiazole moiety can be derived from thiazole ring formation fused to a naphthalene system, a strategy observed in fluorescent probes and enzyme inhibitors .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)28-21/h1-2,4-5,7-12H,3,6,13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUISKOFIZLBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Naphthothiazole Core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a thioamide.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl sulfonyl chloride reacts with an amine group on the naphthothiazole core.
Butanamide Formation: The final step involves the coupling of the intermediate with butanoyl chloride under basic conditions to form the butanamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated flow reactors for precise control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and thiazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the fluorophenyl and naphthothiazole moieties can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include sulfonamide-linked heterocycles, fluorophenyl derivatives, and naphthothiazole-containing molecules. Below is a comparative analysis based on synthetic methodologies, spectral data, and bioactivity:
Key Findings
Sulfonyl Group Impact :
- The 4-fluorophenylsulfonyl group in the target compound enhances binding to hydrophobic pockets in enzymes, similar to benzenesulfonamide derivatives in 12-LOX inhibitors .
- Substitution at the phenyl ring (e.g., Cl, Br in triazole-thiones ) alters electronic properties but may reduce metabolic stability compared to fluorine.
Heterocyclic Core Comparison: Naphtho[1,2-d]thiazole exhibits stronger π-π stacking and fluorescence properties than oxazole or triazole cores, making it suitable for both therapeutic and diagnostic applications . Triazole-thiones show tautomerism (thiol-thione equilibrium), which may complicate their reactivity compared to the stable naphthothiazole system.
Spectroscopic and Computational Data
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones confirms thione tautomer dominance , whereas the target compound’s sulfonyl group would show νS=O at ~1350–1150 cm⁻¹.
Biological Activity
The compound 4-((4-fluorophenyl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Sulfonamide moiety : Known for its role in various pharmacological activities.
- Naphtho[1,2-d]thiazole core : Associated with diverse biological effects.
The molecular weight of this compound is approximately 474.5 g/mol , with a calculated logP value of 4.4 , indicating significant lipophilicity which may influence its bioavailability and membrane permeability .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the naphthothiazole core followed by the introduction of the fluorophenylsulfonyl group and butanamide functionalities. Strong bases such as sodium hydride are often employed in solvents like dimethylformamide (DMF) to facilitate nucleophilic substitutions .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on sulfonamides have shown their ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis . The specific compound may also interact with various cellular pathways, enhancing apoptosis in cancer cells.
Neuropharmacological Effects
In animal models, sulfonamide derivatives have demonstrated effects on dopaminergic systems, potentially normalizing neuroplasticity and influencing behaviors associated with addiction . This suggests that this compound could be explored for therapeutic applications in neurodegenerative diseases or substance use disorders.
Study 1: Behavioral Sensitization Model
A study examined the effects of a related sulfonamide on nicotine-induced behavioral sensitization in mice. The results indicated that administration of the compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting a modulatory role on neurotransmitter systems .
Study 2: Anticancer Activity Assessment
In vitro studies have shown that compounds similar to this compound can induce cytotoxic effects in various cancer cell lines. These findings support the hypothesis that structural modifications can enhance selectivity and potency against cancer cells.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 474.5 g/mol |
| LogP | 4.4 |
| Biological Activities | Anticancer, Neuropharmacological |
| Synthesis Method | Multi-step organic reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
